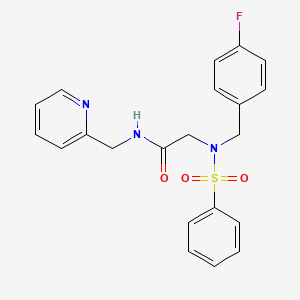

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

説明

N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide is a complex organic compound that has garnered attention for its potential applications in various fields, including organic chemistry and materials science. The interest in this compound stems from its unique structure and the functional groups it contains, which offer a range of chemical reactivities and properties.

Synthesis Analysis

The synthesis of complex molecules like N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide often involves multi-step reactions, starting from simpler building blocks. For example, the reaction of tri(o-fluorobenzyl)tin chloride with sodium heteroaromatic carboxylic acid in a 1:1 stoichiometry can yield complexes with related structural motifs. These synthesis pathways are characterized by reactions such as condensation, esterification, and amide formation, requiring precise conditions to achieve the desired product (Yin, Wang, Ma, & Wang, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide is often elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule, including bond lengths and angles. For instance, the crystal structures of related compounds show that tin atoms can be rendered five-coordinate in a trigonal bipyramidal structure by coordinating with pyridine N atom of the carboxylate group, forming one-dimensional linear polymers with Sn–O and Sn–N bond lengths (Yin, Wang, Ma, & Wang, 2004).

科学的研究の応用

Oxidative Enantioselective α-Fluorination

N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide's structural components play a crucial role in the oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process, which utilizes N-fluorobis(phenyl)sulfonimide, enables the direct formation of C-F bonds at the α-position of simple aliphatic aldehydes, overcoming challenges like competitive difluorination and nonfluorination. The procedure yields high to excellent enantioselectivities, indicating its potential in synthesizing enantiomerically enriched fluorinated organic compounds (Fangyi Li, Zijun Wu, & Jian Wang, 2014).

Light Harvesting and Topoisomerase II Inhibition

The compound's framework has been explored in quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties. These studies aim to develop novel inhibitor molecules of Topoisomerase II enzyme as lead compounds, highlighting the compound's relevance in medicinal chemistry and photovoltaic applications (Y. Sheena Mary et al., 2019).

Novel Insecticide Development

Research has also identified N2-(4-fluorobenzyl)-N2-(phenylsulfonyl)-N1-(2-pyridinylmethyl)glycinamide derivatives as a novel class of insecticides, such as flubendiamide, exhibiting strong activity against lepidopterous pests, including resistant strains. This unique chemical structure suggests a novel mode of action, distinguishing it from commercial insecticides and highlighting its potential in integrated pest management programs (Masanori Tohnishi et al., 2005).

Sulfonylation Reagents in Organic Synthesis

The compound's structural motif has been utilized in developing new methodologies for the sulfonylation of amines, alcohols, and phenols under mild conditions. This showcases its application in synthesizing sulfonamides and sulfonic esters, offering a broad range of functional group tolerance and highlighting its utility in organic synthesis (Jing Li et al., 2018).

特性

IUPAC Name |

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c22-18-11-9-17(10-12-18)15-25(29(27,28)20-7-2-1-3-8-20)16-21(26)24-14-19-6-4-5-13-23-19/h1-13H,14-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHUEJBGGQFZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)

![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)

![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558910.png)

![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)

![3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558927.png)

![N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4558935.png)

![4-[(3-{[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B4558943.png)

![4,8-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B4558948.png)

![5-propyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4558954.png)

![2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4558958.png)